molecular formula C13H14N4OS B2513341 N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415503-13-6

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2513341
CAS No.: 2415503-13-6
M. Wt: 274.34
InChI Key: KWJMQGMQIXYVGW-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a thiazole ring, and a dimethylpyrimidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine intermediates. The cyclopropyl group is introduced through cyclopropanation reactions, while the thiazole ring is formed via cyclization reactions involving sulfur and nitrogen-containing precursors. The final step involves the coupling of the thiazole and pyrimidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Automated reactors and continuous flow systems are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-7-8(2)14-6-15-11(7)12(18)17-13-16-10(5-19-13)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJMQGMQIXYVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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